REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[N-:11]=[N+:12]=[N-:13].[Na+].C(N(CC)CC)C.Cl>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]2[N:11]=[N:12][NH:13][N:10]=2)=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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5 g
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Type
|
reactant
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Smiles
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FC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
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7.22 g
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Type
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reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
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Name
|
|
Quantity
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15.5 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.25 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with water and 1N NaOH solution
|
Type
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WASH
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Details
|
The combined aqueous layers were washed with ether (3×)
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Type
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FILTRATION
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Details
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the resulting precipitate was collected by filtration
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Type
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WASH
|
Details
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rinsed with 0.1N HCL solution
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Type
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CUSTOM
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Details
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The resulting solid was azeotroped from toluene
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Name
|
|
Type
|
product
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Smiles
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FC1=CC=C(CC=2N=NNN2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |